3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid, also known as CB-1158, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound was first synthesized in 2014 and has since undergone extensive research to understand its mechanism of action and potential applications.
Wirkmechanismus
3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid inhibits the activity of arginase by binding to the active site of the enzyme. This prevents arginine from being broken down, leading to an accumulation of arginine within the tumor microenvironment. This increase in arginine levels can enhance the function of T-cells and other immune cells, leading to an improved anti-tumor immune response.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of arginine in the tumor microenvironment, leading to an increase in the activity of immune cells. This can result in a reduction in tumor growth and improved survival in preclinical models. Additionally, this compound has been shown to enhance the efficacy of immunotherapy in combination with other treatments.
Vorteile Und Einschränkungen Für Laborexperimente
3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid has several advantages for use in scientific research, including its high purity and yield, as well as its ability to inhibit arginase activity. However, there are also limitations to its use, including its potential toxicity and the need for further optimization to improve its efficacy.
Zukünftige Richtungen
There are several future directions for research on 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid, including the development of more potent and selective inhibitors of arginase, as well as the investigation of its potential use in combination with other cancer treatments. Additionally, further studies are needed to understand the pharmacokinetics and toxicity of this compound in humans, as well as its potential use in other diseases beyond cancer.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for use in cancer treatment. Its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively studied. Future research will continue to explore the potential applications of this compound in cancer treatment and other diseases.
Synthesemethoden
The synthesis of 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid involves several steps, starting with the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 2-methylanthranilic acid to form the target compound, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid has been studied for its potential use in cancer treatment, specifically as an inhibitor of the enzyme arginase. Arginase is an enzyme that breaks down arginine, an amino acid that is essential for T-cell function. By inhibiting arginase, this compound may enhance the immune response against cancer cells and improve the efficacy of immunotherapy.
Eigenschaften
IUPAC Name |
3-[(2-chlorobenzoyl)carbamothioylamino]-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-9-10(15(21)22)6-4-8-13(9)18-16(23)19-14(20)11-5-2-3-7-12(11)17/h2-8H,1H3,(H,21,22)(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIZQJVJCRIONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355485 |
Source
|
Record name | STK105496 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
434304-94-6 |
Source
|
Record name | STK105496 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.